molecular formula C10H12F6N4O4 B6198873 5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine, bis(trifluoroacetic acid) CAS No. 2680543-30-8

5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine, bis(trifluoroacetic acid)

Cat. No.: B6198873
CAS No.: 2680543-30-8
M. Wt: 366.2
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Description

5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine, bis(trifluoroacetic acid): is a chemical compound that belongs to the class of imidazo[1,5-a]pyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with glyoxal in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding imidazo[1,5-a]pyrazine oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted imidazo[1,5-a]pyrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential pharmacological properties. They may exhibit activities such as antimicrobial, antiviral, or anticancer effects, making them valuable in the development of new drugs.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound may modulate biological pathways by binding to these targets, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine dihydrochloride
  • 5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one

Uniqueness

Compared to similar compounds, 5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine, bis(trifluoroacetic acid) is unique due to the presence of the bis(trifluoroacetic acid) moiety

Properties

CAS No.

2680543-30-8

Molecular Formula

C10H12F6N4O4

Molecular Weight

366.2

Purity

95

Origin of Product

United States

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